molecular formula C30H26ClN3O4S B11643276 Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11643276
M. Wt: 560.1 g/mol
InChI Key: NVXFCDZSZYUWIQ-UHFFFAOYSA-N
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Description

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure This compound is characterized by the presence of various functional groups, including a benzyl group, a chlorophenyl group, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring is typically formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, where appropriate benzyl and chlorophenyl halides react with the dihydropyridine intermediate.

    Addition of the Cyano Group: The cyano group is introduced through a nucleophilic addition reaction, often using cyanide salts such as sodium cyanide or potassium cyanide.

    Incorporation of the Methoxyphenyl Group: The methoxyphenyl group is added through a nucleophilic aromatic substitution reaction, using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by nucleophiles like hydroxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), Ammonia (NH₃)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
  • Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dihydropyridine ring, along with the benzyl, chlorophenyl, cyano, and methoxyphenyl groups, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C30H26ClN3O4S

Molecular Weight

560.1 g/mol

IUPAC Name

benzyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C30H26ClN3O4S/c1-19-27(30(36)38-17-20-6-4-3-5-7-20)28(21-8-10-22(31)11-9-21)25(16-32)29(33-19)39-18-26(35)34-23-12-14-24(37-2)15-13-23/h3-15,28,33H,17-18H2,1-2H3,(H,34,35)

InChI Key

NVXFCDZSZYUWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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